Fmoc-Gly-Gly-Gly-OH: A Comprehensive Technical Guide for Researchers and Drug Development Professionals
Fmoc-Gly-Gly-Gly-OH: A Comprehensive Technical Guide for Researchers and Drug Development Professionals
An in-depth examination of the physicochemical properties, synthesis, and applications of the versatile tripeptide, Fmoc-Gly-Gly-Gly-OH, a critical building block in modern peptide chemistry and drug development.
Fmoc-Gly-Gly-Gly-OH, or N-(9-fluorenylmethoxycarbonyl)-triglycine, is a cornerstone building block in the field of peptide synthesis and a valuable component in the development of complex therapeutic molecules. Its unique structural features, particularly the presence of the base-labile Fmoc protecting group and the flexible triglycine (B1329560) chain, make it an indispensable tool for researchers in biochemistry, pharmacology, and materials science. This technical guide provides a detailed overview of its properties, experimental protocols for its use, and its role in various applications, with a focus on solid-phase peptide synthesis (SPPS) and its incorporation into antibody-drug conjugates (ADCs).
Core Physicochemical Properties
Fmoc-Gly-Gly-Gly-OH is a white to off-white powder, a characteristic that is consistent across various suppliers.[1] Its fundamental properties are summarized in the table below, providing a quick reference for laboratory use.
| Property | Value | References |
| Molecular Formula | C₂₁H₂₁N₃O₆ | [1] |
| Molecular Weight | 411.41 g/mol | [1] |
| Appearance | White to off-white powder | [1] |
| Purity (typical) | ≥97% (HPLC) | [1] |
| CAS Number | 170941-79-4 | [1] |
While a precise melting point for Fmoc-Gly-Gly-Gly-OH is not consistently reported in publicly available literature, the related di-glycine compound, Fmoc-Gly-Gly-OH, has a reported melting point of 182°C.[2] The melting point of the mono-glycine derivative, Fmoc-Gly-OH, is consistently reported in the range of 174-178°C.[3][4][5]
Solubility: Information regarding the solubility of Fmoc-Gly-Gly-Gly-OH is not extensively detailed in readily available datasheets. However, based on the properties of the closely related Fmoc-Gly-OH, it is expected to be soluble in organic solvents such as dimethylformamide (DMF), dimethyl sulfoxide (B87167) (DMSO), and N-methyl-2-pyrrolidone (NMP), which are commonly used in peptide synthesis.[3][6] It is anticipated to have limited solubility in water.
Spectroscopic Data
Definitive public spectral data for Fmoc-Gly-Gly-Gly-OH is limited. However, the expected NMR and IR spectral characteristics can be inferred from the structure and data available for Fmoc-Gly-OH.
-
¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the fluorenylmethoxycarbonyl (Fmoc) group, including aromatic protons and the methylene (B1212753) and methine protons of the fluorene (B118485) moiety. Additionally, signals corresponding to the methylene protons of the three glycine (B1666218) residues will be present. A certificate of analysis for the related Fmoc-Gly-Gly-OH confirms a ¹H NMR spectrum consistent with its structure.[7]
-
¹³C NMR: The carbon NMR spectrum will display resonances for the carbonyl carbons of the peptide bonds and the carboxylic acid, the α-carbons of the glycine units, and the carbons of the Fmoc group.
-
IR Spectroscopy: The infrared spectrum will exhibit characteristic absorption bands for N-H stretching of the amide groups, C=O stretching of the carbamate, amide, and carboxylic acid functionalities, and aromatic C-H and C=C stretching from the fluorene ring.
Key Applications and Experimental Protocols
The primary utility of Fmoc-Gly-Gly-Gly-OH lies in its application as a building block in the synthesis of peptides and as a flexible linker in the construction of more complex biomolecules.
Solid-Phase Peptide Synthesis (SPPS)
Fmoc-Gly-Gly-Gly-OH is extensively used in Fmoc-based SPPS, a technique that allows for the stepwise assembly of a peptide chain on a solid support.[1][8] The Fmoc group provides temporary protection of the N-terminal amine, which can be selectively removed under mild basic conditions, typically with piperidine (B6355638), without affecting the acid-labile side-chain protecting groups of other amino acids in the sequence.[9][10]
Below is a generalized experimental protocol for the incorporation of Fmoc-Gly-Gly-Gly-OH into a peptide chain using manual SPPS.
Experimental Workflow for Solid-Phase Peptide Synthesis
Caption: A generalized workflow for the incorporation of Fmoc-amino acids in solid-phase peptide synthesis.
Detailed Protocol for Coupling Fmoc-Gly-Gly-Gly-OH:
-
Resin Preparation: Start with a resin pre-loaded with the C-terminal amino acid of the target peptide. Swell the resin in a suitable solvent like DMF for 30-60 minutes.
-
Fmoc Deprotection: Treat the resin with a 20% solution of piperidine in DMF for 5-10 minutes to remove the Fmoc group from the N-terminus of the growing peptide chain. Drain and repeat this step for another 15-20 minutes to ensure complete deprotection.
-
Washing: Thoroughly wash the resin with DMF to remove residual piperidine and the Fmoc-dibenzofulvene adduct.
-
Coupling:
-
In a separate vessel, pre-activate Fmoc-Gly-Gly-Gly-OH (typically 2-5 equivalents relative to the resin loading capacity) with a coupling agent such as HBTU/HATU in the presence of a base like diisopropylethylamine (DIPEA) in DMF.
-
Add the activated Fmoc-Gly-Gly-Gly-OH solution to the deprotected resin.
-
Allow the coupling reaction to proceed for 1-2 hours at room temperature with gentle agitation. The completion of the reaction can be monitored using a qualitative ninhydrin (B49086) test.
-
-
Washing: Wash the resin with DMF to remove unreacted reagents and byproducts.
-
Cycle Repetition: Repeat steps 2-5 for each subsequent amino acid to be added to the peptide chain.
-
Final Cleavage and Deprotection: Once the peptide synthesis is complete, the peptide is cleaved from the resin, and any remaining side-chain protecting groups are removed using a cleavage cocktail, typically containing trifluoroacetic acid (TFA) and scavengers.[9]
-
Purification: The crude peptide is then precipitated with cold diethyl ether, collected by centrifugation, and purified, most commonly by reverse-phase high-performance liquid chromatography (RP-HPLC).[9]
Role as a Linker in Antibody-Drug Conjugates (ADCs)
Fmoc-Gly-Gly-Gly-OH and its di-glycine counterpart are valuable as components of linkers in the synthesis of antibody-drug conjugates (ADCs).[11][12] ADCs are a class of targeted therapeutics where a potent cytotoxic drug is linked to a monoclonal antibody that specifically targets a tumor-associated antigen. The linker plays a crucial role in the stability and efficacy of the ADC.
The triglycine motif provides a flexible and hydrophilic spacer within the linker.[13] This flexibility can be advantageous in ensuring that the attached drug molecule does not interfere with the antibody's binding to its target antigen. The hydrophilic nature of the glycine residues can also help to improve the overall solubility and pharmacokinetic properties of the ADC.
Logical Workflow for ADC Synthesis using a Glycine-containing Linker
References
- 1. chemimpex.com [chemimpex.com]
- 2. Fmoc-Gly-Gly-OH | 35665-38-4 | FF48582 | Biosynth [biosynth.com]
- 3. Fmoc-Glycine (Fmoc-Gly-OH) BP EP USP CAS 29022-11-5 Manufacturers and Suppliers - Price - Fengchen [fengchengroup.com]
- 4. Fmoc-Gly-OH manufacturers and suppliers - chemicalbook [m.chemicalbook.com]
- 5. Fmoc-Gly-OH | 29022-11-5 [chemicalbook.com]
- 6. Fmoc-Gly-OH | CAS:29022-11-5 | High Purity | Manufacturer BioCrick [biocrick.com]
- 7. file.medchemexpress.com [file.medchemexpress.com]
- 8. Fmoc-Gly-Gly-Gly-OH - Ruixibiotech [ruixibiotech.com]
- 9. benchchem.com [benchchem.com]
- 10. peptide.com [peptide.com]
- 11. medchemexpress.com [medchemexpress.com]
- 12. nbinno.com [nbinno.com]
- 13. chemimpex.com [chemimpex.com]
